

# Technical Guide to the Spectroscopic Analysis of Ranitidine

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## Compound of Interest

Compound Name: *Rabdoternin F*

Cat. No.: *B592908*

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Disclaimer: Initial searches for "**Rabdoternin F**" did not yield any publicly available spectroscopic data. It is possible that this is a novel or very rare compound. The following technical guide has been prepared using Ranitidine as an illustrative example to demonstrate the requested format and depth of content for a comprehensive spectroscopic analysis. All data presented herein pertains to Ranitidine.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of Ranitidine. It includes structured data tables, detailed experimental protocols, and a visualization of its mechanism of action.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for Ranitidine.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Ranitidine Hydrochloride

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.16	s	6H	N(CH <sub>3</sub> ) <sub>2</sub>
2.52	t, J = 6.6 Hz	2H	CH <sub>2</sub> -S
2.74	t, J = 6.3 Hz	2H	N-CH <sub>2</sub>
3.33	s	2H	Furan-CH <sub>2</sub> -N
3.61	s	2H	S-CH <sub>2</sub> -Furan
6.02	s	2H	Furan-H

Data sourced from studies on Ranitidine synthesis and characterization.[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Ranitidine Hydrochloride (Form 1 Polymorph)

Chemical Shift ( $\delta$ ) ppm	Assignment
25.2	CH <sub>2</sub> (6')
28.5	CH <sub>2</sub> (7')
36.7	CH <sub>3</sub> (11/12)
44.1	CH <sub>3</sub> (11/12)
48.7	CH <sub>2</sub> (9')
53.0	CH <sub>2</sub> (2)
107.0	CH (3')
110.8	CH (8')
118.0	C (5)
141.2	C (4')
149.0	C (7)
152.0	C (1')

Note: Assignments are based on solid-state NMR analysis of Ranitidine hydrochloride polymorphs.<sup>[2][3]</sup>

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Ranitidine

m/z	Interpretation
315.2	[M+H] <sup>+</sup> (Protonated Molecule)
215.1212	[C <sub>10</sub> H <sub>19</sub> N <sub>2</sub> OS] <sup>+</sup> Fragment

The mass spectrum of Ranitidine typically shows a prominent peak for the protonated molecule under soft ionization techniques like electrospray ionization (ESI).<sup>[1][4]</sup>

## Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for Ranitidine

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3442 & 3190	N-H stretching
3096	C-H stretching (furan group)
2961 & 994	C-H stretching (alkane group)
2561 & 2644	R <sub>3</sub> N <sup>+</sup> -H stretching (protonated tertiary amine)
1606	C=C-NO <sub>2</sub> stretching (aci-nitro group)
1383	N-O stretching (nitro group)
1223	C-N stretching (secondary amine)
809	2,5-disubstituted furan

These absorption bands are characteristic of the functional groups present in the Ranitidine molecule.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrument and experimental conditions.

### NMR Spectroscopy

- **Sample Preparation:** Ranitidine hydrochloride (approximately 80 mg/ml) is dissolved in a suitable deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For solid-state NMR, a 1-mm inner diameter sample tube may be used with rotation speeds up to 70 kHz to enhance resolution.
- **Data Acquisition:**
  - $^1\text{H}$  NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Proton-decoupled spectra are obtained. For quantitative analysis, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE).
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

### Mass Spectrometry

- **Sample Preparation:** For Liquid Chromatography-Mass Spectrometry (LC-MS), Ranitidine drug substance (120 mg) is dissolved in 4.0 mL of a suitable solvent like water or methanol. For analysis from plasma, a solid-phase extraction (SPE) or protein precipitation method is employed.
- **Instrumentation:** A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.

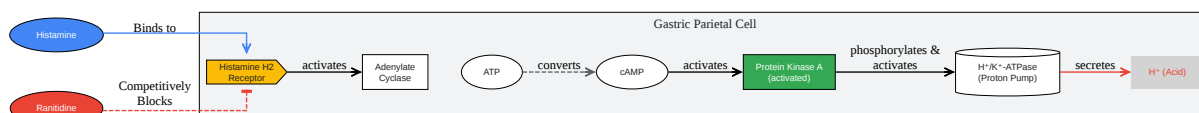
- Chromatographic Separation (for LC-MS): A C18 reversed-phase column is typically used for chromatographic separation prior to mass analysis.
- Mass Analysis: The mass spectrometer is operated in the positive ion mode. For quantitative analysis, multiple reaction monitoring (MRM) is often employed.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Disc Method: 1 mg of Ranitidine hydrochloride is dispersed in 150 mg of potassium bromide (KBr) and compressed into a thin disc.
  - Attenuated Total Reflectance (ATR): The sample powder is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.
- Data Acquisition: Spectra are typically collected in the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . Multiple scans (e.g., 16) are averaged to improve the signal-to-noise ratio. A background spectrum of KBr or the empty ATR crystal is recorded and subtracted from the sample spectrum.

## Mechanism of Action Visualization

Ranitidine is a histamine H<sub>2</sub>-receptor antagonist. It competitively inhibits the binding of histamine to H<sub>2</sub> receptors on gastric parietal cells, thereby reducing the secretion of gastric acid.



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Caption: Mechanism of action of Ranitidine as a competitive antagonist at the histamine H2 receptor.

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